[(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate
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Overview
Description
The compound [(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[88002,402,7011,16]octadecan-14-yl] acetate is a complex organic molecule with a unique structure It features multiple stereocenters and functional groups, including acetyloxy, hydroxy, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[88002,402,7011,16]octadecan-14-yl] acetate involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to streamline the synthesis and ensure scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the furan ring would yield a tetrahydrofuran derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding complex organic reactions and stereochemistry.
Biology
In biology, the compound’s potential bioactivity is of interest. Researchers investigate its interactions with biological molecules and its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s structure is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In industry, the compound’s unique properties are leveraged for various applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The acetyloxy and hydroxy groups play a crucial role in these interactions, facilitating binding to enzymes or receptors. The furan ring may also contribute to the compound’s bioactivity by interacting with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pentacyclic structures with acetyloxy and furan groups. Examples include:
- [(1R,2S,4R,6R,9R,10S,11R,12S,14R,15R,18R)-14-Acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate .
- [(1S,2R,4R,6R,7S,10R,11S,12S,14R,16S,18R)-12,14-diacetyloxy-6-[(2S)-2-hydroxy-5-oxo-2H-furan-3-yl]-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate .
Uniqueness
What sets [(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[88002,402,7011,16]octadecan-14-yl] acetate apart is its specific arrangement of functional groups and stereochemistry, which confer unique reactivity and bioactivity profiles
Properties
Molecular Formula |
C30H40O8 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
[(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate |
InChI |
InChI=1S/C30H40O8/c1-15(31)36-21-13-22(37-16(2)32)28(6)18-8-10-27(5)23(17-9-11-35-14-17)24(34)25-30(27,38-25)29(18,7)20(33)12-19(28)26(21,3)4/h9,11,14,18-23,25,33H,8,10,12-13H2,1-7H3/t18-,19+,20-,21-,22+,23-,25+,27?,28-,29?,30?/m1/s1 |
InChI Key |
LAQKCAAVPWCQAF-VTFPMNKFSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H](C([C@H]2[C@]1([C@H]3CCC4([C@@H](C(=O)[C@H]5C4(C3([C@@H](C2)O)C)O5)C6=COC=C6)C)C)(C)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CC(C2(C3CCC4(C(C(=O)C5C4(C3(C(CC2C1(C)C)O)C)O5)C6=COC=C6)C)C)OC(=O)C |
Origin of Product |
United States |
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